Isodecanol
Overview
Description
Isodecanol, also known as isodecyl alcohol, is a mixture of isomers of decanol. It is a slightly viscous fatty alcohol with the empirical formula C10H22O. The compound is practically insoluble in water but soluble in ether and ethanol . This compound is commonly used in various industrial applications due to its chemical properties.
Mechanism of Action
Target of Action
Isodecanol, also known as 8-methylnonan-1-ol, is a chemical compound that has been used in various industries, including the chemical, material, cosmetic, and agriculture industries . .
Mode of Action
A study on the mixing properties of this compound with another compound, n,n,n′,n′-tetra-(2-ethyl hexyl) diglycolamide (tehdga), found that the interaction between tehdga and this compound was favored over the self-interaction of this compound . This suggests that this compound may have the ability to interact with other compounds in a favorable manner, potentially influencing its mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isodecanol can be synthesized through the hydroformylation of nonenes, followed by hydrogenation. The hydroformylation process involves the reaction of nonenes with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form aldehydes. These aldehydes are then hydrogenated to produce this compound .
Industrial Production Methods: Industrially, this compound is produced using the oxo process, which involves the hydroformylation of olefins followed by hydrogenation. This method is widely used due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form isodecanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: this compound can be reduced to form isodecane using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Acyl chlorides, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Isodecanoic acid.
Reduction: Isodecane.
Substitution: Esters and ethers.
Scientific Research Applications
Isodecanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Utilized in the formulation of pharmaceuticals and cosmetics.
Industry: Used in the production of plasticizers, lubricants, and surfactants.
Comparison with Similar Compounds
- 1-Decanol
- 1-Dodecanol
- 1-Octanol
Isodecanol’s versatility and unique properties make it an important compound in various scientific and industrial applications.
Properties
IUPAC Name |
8-methylnonan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLBRTOLHQQAQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O, C10H21OH | |
Record name | ISODECYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8753 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058660 | |
Record name | 8-Methyl-1-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | ISODECYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8753 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isodecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C9-11-iso-, C10-rich | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isodecyl alcohol | |
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Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
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Boiling Point |
428 °F at 760 mmHg (USCG, 1999), 220 °C | |
Record name | ISODECYL ALCOHOL | |
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URL | https://cameochemicals.noaa.gov/chemical/8753 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISODECYL ALCOHOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
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Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
220 °F (USCG, 1999), 220 °F, 104 °C o.c. | |
Record name | ISODECYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8753 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISODECYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble in water, Solubility in water, g/100ml: 2.5 | |
Record name | ISODECYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8395, Relative density (water = 1): 0.84 | |
Record name | ISODECYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8753 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISODECYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
5.5 (AIR= 1), Relative vapor density (air = 1): 5.5 | |
Record name | ISODECYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.02 [mmHg], 0.0207 mm Hg at 25 °C, Vapor pressure, kPa at 70 °C: 0.13 | |
Record name | Isodecyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5691 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | ISODECYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Impurities |
By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols | |
Record name | ISODECYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
25339-17-7, 68551-08-6, 68526-85-2, 55505-26-5 | |
Record name | ISODECYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8753 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isodecyl alcohol | |
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Record name | Alcohols, C9-11-branched | |
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Record name | Isodecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C9-11-iso-, C10-rich | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C9-11-branched | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Methyl-1-nonanol | |
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Record name | Alcohols, C9-11-iso-, C10-rich | |
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Record name | Alcohols, C9-11-branched | |
Source | European Chemicals Agency (ECHA) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isodecyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISODECYL ALCOHOL | |
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Record name | ISODECYL ALCOHOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
less than 140 °F (USCG, 1999), FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K, 7 °C | |
Record name | ISODECYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8753 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISODECYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Q1: What is the primary application of isodecanol discussed in these research papers?
A1: this compound is primarily discussed as a modifier in solvent extraction processes. [, , , , , , , , , , , ] It improves the physical properties of the organic phase, enhancing the extraction efficiency of target metals.
Q2: How does this compound function as a modifier in solvent extraction?
A2: this compound modifies the polarity and viscosity of the organic phase, preventing third-phase formation and improving the solubility of extracted metal complexes. [, , , , , , ] This leads to better phase separation, faster extraction kinetics, and higher metal loading capacities.
Q3: Can you give specific examples of this compound's role in metal extraction?
A3: Certainly. This compound has proven effective in extracting:* Boron: from salt lake brines with high magnesium content using this compound and aliphatic alcohols. []* Zinc: from pickling baths using Amberlite LA-2 (n-lauryl-trialkylmethylamine) dissolved in Shellsol K, a naphthenic solvent, with this compound as a modifier. []* Chromium: from aqueous solutions using a cationic extractant (DEHPA) in kerosene with this compound as a modifier. []* Gold: from pregnant thiourea leaching solutions using Di-(2-ethylhexyl)phosphoric acid (D2EHPA) with this compound. [, ]* Uranium: from alkaline carbonate leach solutions using Aliquat 336 in Shellsol D70 with this compound, achieving separation from vanadium. []* Cobalt: from chloride media using various diamine and monoamine extractants dissolved in a 5% this compound-benzene mixture. [] * Tantalum and Niobium: from treated sulfate liquor. []
Q4: Are there alternative modifiers to this compound in solvent extraction?
A4: Yes, other modifiers like tributyl phosphate (TBP), di(n-hexyl)octanamide (DHOA), n-decanol, and other long-chain alcohols can be used. [, , , , , ] The choice depends on the specific extraction system and the desired properties of the organic phase.
Q5: What is the impact of this compound concentration on extraction efficiency?
A5: The optimal this compound concentration varies depending on the system. For instance, in chromium extraction, a minimum of 15% v/v this compound was necessary to prevent third-phase formation during stripping. [] In uranium extraction, 3% (w/v) this compound effectively eliminated third-phase formation. []
Q6: What are the advantages of using this compound over other modifiers?
A6: this compound offers several advantages:* Moderate Viscosity: Improves phase separation compared to more viscous modifiers. []* Low Water Solubility: Minimizes extractant loss and contamination of the aqueous phase. []* High Extraction Efficiency: Often results in higher metal loading and better selectivity. [, ]* Wide Availability: A commercially available chemical, making it readily accessible.
Q7: Besides solvent extraction, what other applications of this compound are mentioned in the research?
A7: this compound is also used in the synthesis of:* This compound Polyoxyalkylene Ether Phosphoric Ester: This compound and its potassium salt have super antistatic properties and high lubricity. []* Sebacic Complex Esters: These esters, synthesized using this compound and other alcohols, have potential applications as synthetic lubricants with beneficial tribological properties. [, ]
Q8: Is there any information about the environmental impact of this compound?
A9: While specific ecotoxicological data on this compound is limited in the provided research, the use of aliphatic diluents like kerosene, often in conjunction with this compound, raises concerns about their potential environmental impact. [] Therefore, exploring alternative, more environmentally friendly diluents and modifiers is crucial for sustainable solvent extraction processes.
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